molecular formula C18H19Cl2NO5S B11422220 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide

Cat. No.: B11422220
M. Wt: 432.3 g/mol
InChI Key: LGGOFPMWMXXCQN-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, a dioxidotetrahydrothiophenyl group, and a furan-2-ylmethyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.

    Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: The next step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxidotetrahydrothiophenyl intermediate.

    Coupling Reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the dioxidotetrahydrothiophenyl intermediate and furan-2-ylmethylamine under suitable reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a tetrahydrothiophenyl group.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of tetrahydrothiophenyl derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A herbicide with similar structural features.

    N-(furan-2-ylmethyl)acetamide: A compound with a similar furan-2-ylmethyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: A compound with a similar dioxidotetrahydrothiophenyl group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19Cl2NO5S

Molecular Weight

432.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C18H19Cl2NO5S/c1-12(26-17-5-4-13(19)9-16(17)20)18(22)21(10-15-3-2-7-25-15)14-6-8-27(23,24)11-14/h2-5,7,9,12,14H,6,8,10-11H2,1H3

InChI Key

LGGOFPMWMXXCQN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=CO1)C2CCS(=O)(=O)C2)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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